![molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3](/img/structure/B1220103.png)
4,4-Dimethyl-2-oxazoline
Overview
Description
Synthesis Analysis
4,4-Dimethyl-2-oxazoline can be synthesized through various methods, including reactions involving copper and dimethyltin dibromide or methylphenyltin dibromide, leading to different derivatives. The synthesis process often involves intramolecular coordination, resulting in compounds with trigonal bipyramidal coordination geometry at the tin center, with carbon ligands at the equatorial sites and more electronegative nitrogen and bromine atoms at the axial positions (Jastrzebski et al., 1991). Another notable synthesis route is through the Vilsmeier-Haack reagent, leading to the formation of substituted oxazolines (Singh & Singh, 2000).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through methods like X-ray diffraction, demonstrating the compound's trigonal bipyramidal coordination geometry. This structural feature is crucial for understanding the compound's reactivity and properties (Jastrzebski et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, ranging from coupling reactions with alkenes facilitated by rhodium catalysis (Wiedemann et al., 2004) to stereodivergent syntheses for chiral bis(oxazolines) (Desimoni et al., 1996). These reactions highlight the compound's versatility in synthetic chemistry.
Scientific Research Applications
Organic Synthesis and Reactions
- Lithiation Reactions : 4,4-Dimethyl-2-(o-tolyl)oxazolines undergo lateral and ortho lithiation, providing a basis for various organic syntheses (Tahara, Fukuda, & Iwao, 2002).
- C-H Addition to Alkenes : A method for the preparation of 2-substituted oxazolines by rhodium-catalyzed coupling of alkenes with 4,4-dimethyl-2-oxazoline has been developed, offering an alternative to hydroesterification (Wiedemann, Bergman, & Ellman, 2004).
Coordination Chemistry
- Transition Metal Coordination : Oxazoline ligands, including this compound derivatives, are used in transition metal-catalyzed asymmetric syntheses, with their versatility and ease of synthesis making them attractive in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Polymer Science
- Addition Polymerization : New oxazoline-containing monomers, including this compound derivatives, have been synthesized for addition polymerization studies. These studies are crucial for understanding polymer formation and properties (Mcmanus, Patterson, & Pittman, 1975).
Chemical Synthesis
- Synthesis of Aldehydes : this compound and Grignard reagents are used for synthesizing aldehydes, such as o-anisaldehyde, demonstrating its utility in organic compound synthesis (Brinkmeyer, Collington, & Meyers, 2003).
Analytical Chemistry
- Electroreduction Studies : The cathodic behavior and electroreduction of various 2-oxazolines, including this compound, have been explored, indicating their potential in analytical applications (Ryan & Kariv-Miller, 1988).
Mechanism of Action
Safety and Hazards
4,4-Dimethyl-2-oxazoline is highly flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAMXHRRVFDWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184178 | |
Record name | 4,4-Dimethyloxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30093-99-3 | |
Record name | 4,4-Dimethyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30093-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyloxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030093993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyloxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-4,4-dimethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-DIMETHYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Z768E669 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4-Dimethyl-2-oxazoline?
A1: The molecular formula of this compound is C5H9NO, and its molecular weight is 99.13 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, to characterize this compound. [, ]
Q3: Is the 2-oxazoline ring planar?
A3: The 2-oxazoline ring is not perfectly planar. Studies have shown that it adopts a (4)T3 ((C3)T(C2)) conformation, meaning it is slightly puckered. This deformation can be attributed to the influence of the crystal field and hydrogen bond formation. []
Q4: Can this compound be used to synthesize aldehydes?
A4: Yes, this compound can be reacted with Grignard reagents to produce aldehydes. This reaction proceeds through an oxazolidine intermediate and offers a useful alternative for aldehyde synthesis. []
Q5: How can this compound be used in the synthesis of symmetrical ketones?
A5: Organoboranes, readily obtained from alkene hydroboration, can react with the lithium salt of this compound. Subsequent treatment with methyl iodide and alkaline hydrogen peroxide leads to the formation of symmetrical ketones. []
Q6: Can this compound participate in cross-coupling reactions?
A6: Yes, derivatives of this compound containing a halogen substituent, such as 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, readily participate in Suzuki-Miyaura coupling reactions with aryl boronic acids or boronates. This reaction provides a route to ortho-substituted biphenyl oxazolines. []
Q7: How can this compound be used to access α-nitroalkyl and α-nitroaralkyl compounds?
A7: Treating 2-alkyl and 2-aralkyl substituted 4,4-Dimethyl-2-oxazolines with strong bases like potassium amide or lithium diisopropylamide (LDA), followed by reaction with alkyl nitrates, yields the corresponding α-nitroalkyl and α-nitroaralkyl-2-oxazolines. []
Q8: Can this compound act as a monomer in polymerization reactions?
A8: Absolutely! this compound and its derivatives containing polymerizable groups, such as vinyl or isopropenyl substituents, are important monomers in the synthesis of poly(2-oxazoline)s. These polymers find applications in various fields, including biomedicine and materials science. [, , , ]
Q9: How does the structure of the 2-oxazoline monomer affect its polymerization behavior?
A9: The polymerization behavior, particularly the reactivity and stability of the resulting polymers, is influenced by the steric hindrance around the 2-oxazoline ring. For instance, polymers derived from more sterically hindered 2-vinyl-2-oxazolines exhibit higher stability and allow for controlled crosslinking at elevated temperatures. []
Q10: Can this compound be incorporated into block copolymers?
A10: Yes, this compound derivatives containing polymerizable groups can be utilized in living anionic polymerization techniques to synthesize well-defined block copolymers with controlled molecular weights and architectures. [, , ]
Q11: Do this compound derivatives find applications in catalysis?
A11: Yes, this compound derivatives, especially those containing borate and cyclopentadienyl moieties, serve as versatile ligands in the formation of organometallic complexes with transition metals like titanium, zirconium, and hafnium. These complexes demonstrate high enantioselectivity in reactions such as the catalytic cyclization of aminoalkenes. [, ]
Q12: Can you elaborate on the role of this compound derivatives in asymmetric hydroamination reactions?
A12: Chiral cyclopentadienyl-bis(oxazolinyl)borato complexes of Group 4 metals, incorporating this compound units, effectively catalyze the asymmetric hydroamination of aminoalkenes. These reactions proceed with high enantioselectivity, producing chiral N-heterocyclic amines with excellent optical purities. []
Q13: How does the structure of the oxazoline ligand influence the catalytic activity of metal complexes?
A13: The steric and electronic properties of the oxazoline substituents significantly impact the catalytic performance of metal complexes. Factors such as the size and electronic nature of the groups attached to the oxazoline ring affect the reactivity and selectivity of the catalyst. [, , ]
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